Dhps-IN-1
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Overview
Description
DHPS-IN-1 is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, including their role as calcium channel blockers. This compound has been studied for its potential therapeutic effects, particularly in the treatment of various cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
DHPS-IN-1 can be synthesized via the Hantzsch reaction, which involves a one-pot multicomponent condensation reaction. The typical reactants include an aldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out at elevated temperatures, around 80°C, under solvent-free conditions or in the presence of a suitable solvent like ethanol. Various catalysts, such as metal-organic frameworks, nanocatalysts, and enzymes, can be used to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
DHPS-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new substituents
Major Products
The major products formed from these reactions include pyridine derivatives, substituted dihydropyridines, and other functionalized heterocyclic compounds .
Scientific Research Applications
DHPS-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
DHPS-IN-1 exerts its effects by binding to and blocking voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The compound also interacts with other molecular targets, such as enzymes and receptors, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other 1,4-dihydropyridines, DHPS-IN-1 exhibits unique pharmacokinetic properties, such as improved bioavailability and longer half-life. These characteristics make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H13BrClN3O2 |
---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C17H13BrClN3O2/c1-23-12-4-2-3-5-13(12)24-14-15(19)21-17(22-16(14)20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H2,20,21,22) |
InChI Key |
GBTXLCFBIYCONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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